molecular formula C18H14N2O4S B2478741 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide CAS No. 2034329-26-3

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2478741
CAS No.: 2034329-26-3
M. Wt: 354.38
InChI Key: IVKPYHXZNYPYKG-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole core, which is fused with furan rings and a hydroxyethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: It is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of Furan Rings: The furan rings can be introduced through the reaction of furan-2-carboxylic acid and furan-3-carboxylic acid with appropriate reagents.

    Hydroxyethyl Group Addition: The hydroxyethyl group can be added via a hydroxylation reaction using suitable oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzothiazoles, furans, and hydroxyethyl derivatives.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-2-yl)-1,3-benzothiazole
  • 2-(furan-3-yl)-1,3-benzothiazole
  • N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide

Uniqueness

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide is unique due to the presence of both furan rings and the hydroxyethyl group, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c21-17(12-3-4-14-15(8-12)25-11-20-14)19-10-18(22,13-5-7-23-9-13)16-2-1-6-24-16/h1-9,11,22H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKPYHXZNYPYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)(C4=COC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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